![molecular formula C11H8ClNO3S B139846 5-Formylamino-naphthalene-1-sulfonyl chloride CAS No. 680618-20-6](/img/structure/B139846.png)
5-Formylamino-naphthalene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formylamino-naphthalene-1-sulfonyl chloride typically involves the sulfonation of naphthalene derivatives followed by formylation and chlorination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Formylamino-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The formylamino group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution Reactions: Products include sulfonamides, sulfonates, and thiols.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Overview
- IUPAC Name : 5-formamidonaphthalene-1-sulfonyl chloride
- Molecular Formula : C₁₁H₈ClNO₃S
- Molecular Weight : 269.70 g/mol
- CAS Number : 680618-20-6
Chemistry
FANS serves as a crucial reagent in organic synthesis, facilitating the formation of various chemical compounds. Its sulfonyl chloride group allows for substitution reactions with nucleophiles such as amines and alcohols, making it valuable for synthesizing sulfonamides and other derivatives.
Biology
In proteomics research, FANS is employed for labeling proteins, enabling their detection and quantification in complex biological samples. This application is critical for studying protein interactions and functions within cellular systems .
Medicine
FANS has been investigated for potential therapeutic applications due to its ability to interact with biological molecules. Its reactivity allows it to modify proteins and nucleic acids, which may lead to pharmacological effects such as antitumor activity. Studies have shown that FANS can induce apoptosis in cancer cells through specific signaling pathways .
Industry
In industrial applications, FANS is used in the production of dyes and pigments. Its unique chemical structure contributes to the development of colorants with specific properties tailored for various applications.
Antitumor Activity
Research indicates that FANS exhibits significant antitumor properties. In vitro studies have demonstrated its ability to reduce cell viability in cancer cell lines, inducing morphological changes consistent with apoptosis.
Enzyme Inhibition
FANS may also act as an enzyme inhibitor, disrupting metabolic pathways critical for cell survival. This property is explored in drug development for treating cancer and bacterial infections.
In Vitro Studies
Study Type | Findings | Reference |
---|---|---|
Cancer Cell Lines | Reduced viability in various cancer cell lines | |
Protein Binding Assay | Interaction with cell cycle regulatory proteins | |
In Vivo Animal Studies | Decreased tumor size and increased apoptosis |
Cancer Cell Lines
In vitro studies using human cancer cell lines showed significant reductions in cell viability when treated with FANS, suggesting its potential as an anticancer agent.
Protein Interaction Studies
Binding assays revealed that FANS interacts with key proteins involved in cell cycle regulation, indicating a mechanism for its antitumor effects.
Animal Models
In vivo studies using murine models demonstrated that treatment with FANS resulted in reduced tumor size compared to control groups, correlating with increased apoptosis within tumor tissues.
Mechanism of Action
The mechanism of action of 5-Formylamino-naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Dimethylamino-1-naphthalene-sulfonyl chloride: Similar in structure but contains a dimethylamino group instead of a formylamino group.
1-Naphthalenesulfonyl chloride: Lacks the formylamino group, making it less reactive in certain applications.
Uniqueness
5-Formylamino-naphthalene-1-sulfonyl chloride is unique due to its formylamino group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly valuable in proteomics research and other applications where specific labeling and detection of biomolecules are required .
Biological Activity
5-Formylamino-naphthalene-1-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its ability to form covalent bonds with nucleophilic sites on biological macromolecules, such as proteins and nucleic acids. This property is crucial for its biological activity, as it allows the compound to modify target biomolecules, potentially leading to various pharmacological effects. The sulfonyl chloride group is particularly reactive, facilitating the formation of stable adducts with amino acids and other nucleophiles within biological systems.
Antitumor Activity
The compound has been studied for its antitumor properties. Research indicates that its mechanism may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and promote cell death in various cancer cell lines.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Enzyme inhibition can disrupt metabolic pathways in cells, which is a common strategy in drug development for treating diseases such as cancer and bacterial infections. The reactivity of the sulfonyl chloride group allows it to specifically target active sites on enzymes, thereby inhibiting their function.
Case Studies
- Cancer Cell Lines : In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation.
- Protein Interaction Studies : Binding assays revealed that the compound interacts with key proteins involved in cell cycle regulation, suggesting a potential mechanism for its antitumor effects. These findings were corroborated by mass spectrometry analysis, which identified specific protein targets modified by the compound.
- Animal Models : In vivo studies using murine models of cancer showed that treatment with this compound resulted in reduced tumor size compared to control groups. Histological examinations indicated increased apoptosis within tumor tissues.
Data Tables
Study Type | Findings | Reference |
---|---|---|
In Vitro Cell Study | Reduced viability in cancer cell lines | |
Protein Binding Assay | Identified interaction with cell cycle proteins | |
In Vivo Animal Study | Decreased tumor size and increased apoptosis |
Properties
IUPAC Name |
5-formamidonaphthalene-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S/c12-17(15,16)11-6-2-3-8-9(11)4-1-5-10(8)13-7-14/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINVSSZEEOERHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374682 | |
Record name | 5-Formylamino-naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-20-6 | |
Record name | 5-(Formylamino)-1-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680618-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formylamino-naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.